![molecular formula C8H5ClFN B062759 4-chloro-5-fluoro-1H-indole CAS No. 169674-02-6](/img/structure/B62759.png)
4-chloro-5-fluoro-1H-indole
Overview
Description
Synthesis Analysis The synthesis of 4-chloro-5-fluoro-1H-indole and its derivatives is a topic of interest due to their potential applications in various fields, including medicinal chemistry. A robust synthetic approach for related compounds involves the preparation of key intermediates like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate through a multi-step process that includes Boc protection, regioselective iodination, Boc deprotection, cyclization, and esterification. This method offers advantages over traditional methodologies by avoiding hazardous species and regioisomeric by-products, and eliminating the need for chromatographic isolations (Mayes et al., 2010). Furthermore, alternative synthetic routes utilizing palladium-catalyzed reactions have been explored for the functionalization and synthesis of indole nuclei, showcasing the versatility and efficiency of modern synthetic strategies (Cacchi & Fabrizi, 2005).
Scientific Research Applications
Synthesis of Sertindole : A study optimized the Ullmann reaction step in synthesizing sertindole, a key intermediate of which is 5-chloro-1-(4- fluorophenyl)-indole, closely related to 4-chloro-5-fluoro-1H-indole. This improved synthesis method offers advantages such as simple workup, economical production, high yields, and purity of the product (Li, Ma, & Yu, 2011).
Catalytic Activity in Synthesis of Derivatives : Nickel ferrite nanoparticles were used as a catalyst in synthesizing various derivatives of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, which have applications in anti-oxidant and anti-microbial activities (Rao et al., 2019).
Process Development for Antidepressant Drugs : A process for large-scale, chromatography-free preparation of 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, an antidepressant drug candidate, was developed. This process involves a Fischer indole synthesis and other steps optimized for safety and efficiency (Anderson et al., 1997).
Synthesis and Biological Activity Studies : Another study synthesized and analyzed the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides, showcasing the wide range of biological activities of these compounds (Narayana et al., 2009).
Synthesis of HIV NNRTI Candidate : The synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in preparing phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, was described. The synthesis involved a five-step process with improved yield and selectivity (Mayes et al., 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Chloro-5-fluoro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could have a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-5-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZSKJQXNCPLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469344 | |
Record name | 4-chloro-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
169674-02-6 | |
Record name | 4-Chloro-5-fluoro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169674-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-5-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.